molecular formula C18H16N4O2S B608402 5-(4-Methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1228280-29-2

5-(4-Methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide

Cat. No. B608402
CAS RN: 1228280-29-2
M. Wt: 352.412
InChI Key: WCEDGRTWDSHZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KY 05009 is an inhibitor of TRAF2- and NCK-interacting kinase (TNIK;  Ki = 100 nM). It inhibits TGF-β1-induced Wnt, NF-κB, ERK, and JNK signaling and prevents TGF-β1-induced epithelial-to-mesenchymal transition (EMT) in A549 lung cancer cells without inducing cytotoxicity when used at a concentration of 10 μM. KY 05009 inhibits TNF-β1-induced A549 cell migration. It also induces apoptosis in RPMI-8226 multiple myeloma cells in a concentration-dependent manner.
KY 05009 is an inhibitor of TRAF2- and NCK-interacting kinase.

Scientific Research Applications

  • Antimicrobial Activity : Thiazole carboxamide derivatives, including similar compounds to 5-(4-Methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide, have been shown to exhibit significant antimicrobial activities. This includes effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties (Mhaske et al., 2011).

  • Anticancer Properties : Certain thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activities, displaying potential against various cancer cell lines (Cai et al., 2016).

  • Pharmacological Properties : Research has explored the pharmacological properties of thiazole compounds, including basic esters of thiazole carboxylic acids, indicating their potential in medicinal chemistry (Chance et al., 1946).

  • Synthesis and Characterization : Studies have been conducted on the synthesis and characterization of thiazole derivatives, which is crucial for developing new pharmaceutical agents (Bikobo et al., 2017).

  • Potential as Kinase Inhibitors : Research on substituted thiazole-5-carboxamides has identified them as potent Src/Abl kinase inhibitors with significant antitumor activity in preclinical assays (Lombardo et al., 2004).

properties

IUPAC Name

2-anilino-5-[(4-methylbenzoyl)amino]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-11-7-9-12(10-8-11)16(24)22-17-14(15(19)23)21-18(25-17)20-13-5-3-2-4-6-13/h2-10H,1H3,(H2,19,23)(H,20,21)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEDGRTWDSHZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide

Q & A

Q1: How does KY-05009 interact with its target, TNIK, and what are the downstream effects of this interaction?

A1: KY-05009 acts as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). [] A molecular docking study revealed that KY-05009 binds to the hinge region of TNIK, which was further supported by an ATP competition assay showing a Ki of 100 nM. [] This binding inhibits TNIK's kinase activity, leading to the downstream attenuation of both Smad and non-Smad signaling pathways, including the Wnt, NF-κB, FAK-Src-paxillin-related focal adhesion, and MAP kinases (ERK and JNK) pathways. [] This ultimately inhibits TGF-β-induced epithelial-to-mesenchymal transition (EMT) in A549 lung adenocarcinoma cells. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.